molecular formula C16H16F3N5O3 B2943377 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-30-5

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No. B2943377
CAS RN: 1396792-30-5
M. Wt: 383.331
InChI Key: DRBJCDANCAUTCY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane), a trifluoromethyl group, and a tetrazole ring. Spirocyclic systems are often found in pharmaceuticals and other biologically active compounds due to their three-dimensional structure . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to enhance the metabolic stability and lipophilicity of a compound . Tetrazoles are also common in medicinal chemistry and can act as bioisosteres for carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the spirocyclic system, which introduces a significant degree of three-dimensionality. The trifluoromethyl group and the tetrazole ring would also contribute to the overall shape and electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Synthesis and Fungicidal Activity

Derivatives similar to the specified compound have been designed and synthesized, showing fungicidal activity against various pathogens. For example, (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)ethylidene]-2-aminoimidazolin-4-one derivatives exhibit good to excellent inhibition against several fungi, demonstrating the potential of spirocyclic compounds in agricultural and pharmaceutical fungicides (Zhao Yu et al., 2017).

Potential Biolubricant

Compounds derived from oleic acid and incorporating 1,4-dioxaspiro structures have been synthesized and evaluated as potential biolubricants. These novel compounds show promising physicochemical properties for lubrication applications, highlighting the versatility of spirocyclic compounds in industrial applications (Y. S. Kurniawan et al., 2017).

HIV Entry Inhibitors

Spirocyclic compounds have been investigated for their potential as HIV entry inhibitors. Specifically, certain spirocyclic compounds act as potent noncompetitive allosteric antagonists of the CCR5 receptor, offering a novel approach to HIV-1 treatment by blocking virus entry into cells (C. Watson et al., 2005).

Microsomal Epoxide Hydrolase-Catalyzed Hydration

The metabolism of spiro oxetane-containing compounds has been studied, revealing that microsomal epoxide hydrolase can catalyze the hydration and ring opening of the oxetanyl moiety. This research provides insights into the biotransformation of drugs and drug candidates containing oxetane rings, which are valued for their ability to improve drug properties (Xue-Qing Li et al., 2016).

Antitubercular Activity

Structural studies of compounds similar to the specified chemical have shown promising antitubercular activity. The investigation of their structure-activity relationships contributes to the development of new antitubercular drug candidates, demonstrating the potential of spirocyclic compounds in treating tuberculosis (A. Richter et al., 2022).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Without more information, it’s impossible to predict how this compound might interact with biological systems .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O3/c17-16(18,19)11-1-3-12(4-2-11)24-21-13(20-22-24)14(25)23-7-5-15(6-8-23)26-9-10-27-15/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJCDANCAUTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

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